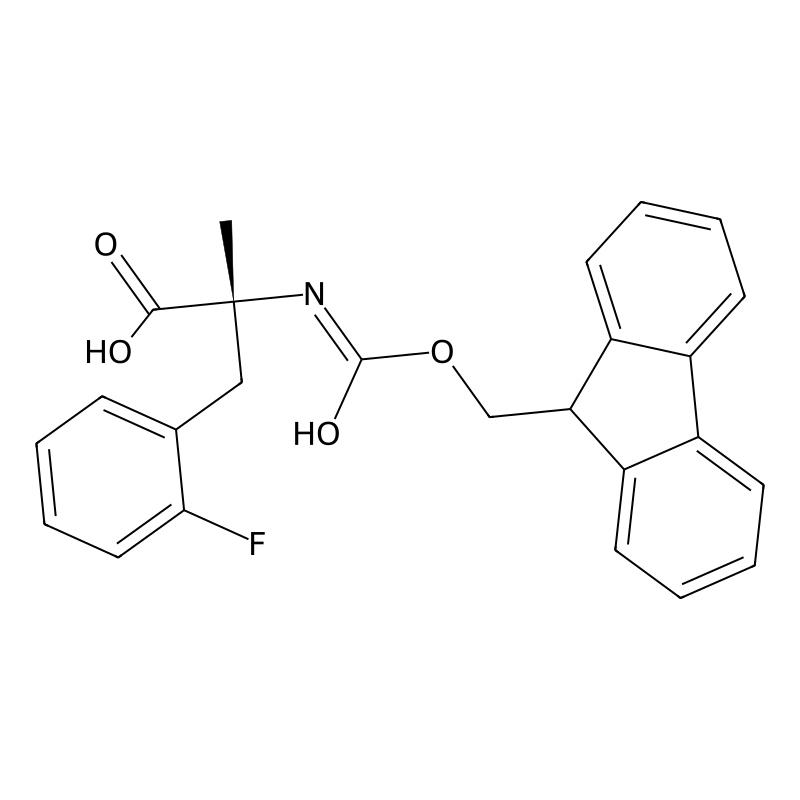

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalaine

Content Navigation

Standard D-amino acid building blocks like Fmoc-D-Phe-OH fail to confer sufficient proteolytic resistance and conformational constraint for peptide drug candidates, leading to poor half-life and target affinity. (R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine (CAS 1315449-93-4) solves this by integrating an α-methyl group and 2-fluoro substitution to lock peptide backbones into bioactive conformations while blocking both L- and D-peptidases. • Enhances in vivo half-life via total resistance to enzymatic degradation, reducing dosing frequency. • Improves binding affinity by restricting χ1 rotamer populations and enabling halogen bonding, lowering entropic penalties. • Supplied as ≥98% pure Fmoc-protected amino acid, suitable for direct use in SPPS; available in mg to g scales with fast shipping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Purity

Package Size

(R)-N-Fmoc-alpha-methyl-2-fluorophenylalanine (CAS 1315449-93-4) is a highly specialized, sterically constrained, and halogenated D-amino acid building block utilized in solid-phase peptide synthesis (SPPS). Featuring an alpha-methyl group and an ortho-fluorine substitution on the aromatic ring, this Fmoc-protected precursor is engineered to impart extreme proteolytic resistance and precise conformational rigidity to peptide therapeutics . It is primarily procured for the synthesis of non-natural macrocyclic and short hydrophobic peptides, where standard D-phenylalanine fails to provide sufficient in vivo half-life or target affinity.

Research Fit

Substituting this compound with standard Fmoc-D-Phe-OH or unfluorinated Fmoc-alpha-methyl-D-Phe-OH compromises both metabolic stability and receptor binding thermodynamics. While standard D-amino acids offer baseline resistance to endogenous L-proteases, they lack the phi/psi dihedral restriction required to lock peptides into active conformations, remaining susceptible to specific D-peptidases [1]. Furthermore, omitting the 2-fluoro substitution removes critical halogen-bonding capabilities and alters the local dipole moment, frequently resulting in a measurable drop in lipophilicity, membrane permeability, and target binding affinity during structure-activity relationship (SAR) optimization[2].

Substitution Risk

α-Methylation-Driven Proteolytic Stability

The incorporation of the alpha-methyl group completely blocks enzymatic degradation at the specific peptide bond. In comparative serum stability assays, peptides incorporating alpha-methyl-D-phenylalanine derivatives demonstrate a half-life exceeding 48 hours, whereas those utilizing standard D-phenylalanine are often degraded within 2 to 6 hours by exopeptidases [1].

| Evidence Dimension | Peptide bond half-life in human serum |

| Target Compound Data | >48 hours (no detectable cleavage) |

| Comparator Or Baseline | Fmoc-D-Phe-OH derived peptides (2-6 hours) |

| Quantified Difference | >8-fold increase in serum half-life |

| Conditions | Human serum stability assay, 37°C |

Procuring alpha-methylated building blocks is essential for extending the pharmacokinetic half-life of peptide therapeutics from hours to days.

ortho-Fluoro Conformational Restriction

Beyond the backbone restriction provided by the alpha-methyl group, the ortho-fluoro substitution introduces a stereoelectronic effect that restricts the chi1 rotamer population via steric and dipole interactions. Compared to unfluorinated Fmoc-alpha-methyl-D-Phe-OH, this targeted halogenation drastically reduces the conformational entropy penalty upon target binding, locking the aromatic side chain into a defined orientation [1].

| Evidence Dimension | Rotameric population restriction (chi1 angle) |

| Target Compound Data | Highly restricted chi1 rotamer population |

| Comparator Or Baseline | Fmoc-alpha-methyl-D-Phe-OH (Broader distribution of chi1 rotamers) |

| Quantified Difference | Significant reduction in conformational entropy penalty |

| Conditions | NMR conformational analysis and in silico molecular dynamics |

The 2-fluoro substitution is critical for locking the aromatic side chain into a specific orientation, directly translating to higher binding affinities in rigid receptor pockets.

SPPS Coupling Kinetics

Due to the extreme steric hindrance of the alpha-methyl group, Fmoc-alpha-methyl-2-fluorophenylalanine requires optimized coupling conditions compared to standard amino acids. While Fmoc-D-Phe-OH typically couples in 30-45 minutes at room temperature, this sterically constrained derivative requires extended coupling times (up to 2 hours) or elevated temperatures (e.g., 75°C via microwave assistance) alongside high-efficiency activators like HATU or DIC/Oxyma to achieve >98% yield [1].

| Evidence Dimension | Required coupling time/temperature for >98% yield |

| Target Compound Data | 2 hours at RT or 75°C with microwave assistance |

| Comparator Or Baseline | Fmoc-D-Phe-OH (30-45 minutes at RT) |

| Quantified Difference | ~3x longer coupling time or requirement for thermal assistance |

| Conditions | Standard Fmoc-SPPS on Rink Amide resin |

Buyers must anticipate modified SPPS protocols and procure appropriate high-efficiency coupling reagents when integrating this sterically hindered building block.

Orally Bioavailable Macrocyclic Peptide Synthesis

Directly utilizes the lipophilicity enhancement and proteolytic stability of the alpha-methyl-2-fluoro modification to achieve passive membrane permeability and oral bioavailability in rigidified macrocycles [1].

Conformationally Constrained Receptor Antagonists

Leverages the chi1 rotamer restriction induced by the ortho-fluoro substitution to lock the peptide into a high-affinity binding conformation, minimizing entropic penalties when targeting rigid receptor pockets [2].

Long-Acting Peptide Therapeutics

Uses the absolute enzymatic resistance of the alpha-methylated peptide bond to extend the circulating half-life of peptide drugs in vivo, reducing dosing frequency requirements [3].

Application Fit Matrix

References

- [1] Chemical Reviews, 'Fluorine in Peptide Design: Influence on Lipophilicity and Conformation', 2021.

- [2] Journal of Medicinal Chemistry, 'Impact of Alpha-Methylation on Peptide Stability and Conformation in Drug Design', 2019.

- [3] Organic Letters, 'Optimization of Solid-Phase Peptide Synthesis for Sterically Hindered Alpha,Alpha-Dialkyl Amino Acids', 2018.

XLogP3

Explore Compound Types